Moxisylyte

Description

Moxisylyte, denominated as thymoxamine in the UK, is a specific and orally active α1-adrenergic antagonist. According to the WHO, this compound is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA. This drug was developed by the Japanese company Fujirebio and also by the American company Iolab in the late 80s.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and erectile dysfunction.

An alpha-adrenergic blocking agent that is used in Raynaud's disease. It is also used locally in the eye to reverse the mydriasis caused by phenylephrine and other sympathomimetic agents. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1312)

See also: this compound Hydrochloride (active moiety of).

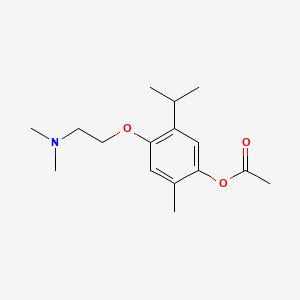

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYMTAVOXVTQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023339 | |

| Record name | Moxisylyte | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

371ºC at 760 mmHg | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>47.4 ug/ml | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-32-0, 964-52-3 | |

| Record name | Moxisylyte | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxisylyte [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxisylyte hydrochoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moxisylyte | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxisylyte | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXISYLYTE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145ºC | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Moxisylyte on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist. Its primary mechanism of action on smooth muscle is the competitive inhibition of norepinephrine and other sympathomimetic amines at the postsynaptic alpha-1 adrenoceptors. This antagonism disrupts the canonical signaling cascade that leads to smooth muscle contraction, resulting in vasodilation and muscle relaxation. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional effects of this compound on smooth muscle, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

This compound exerts its effects on smooth muscle primarily by acting as a competitive antagonist at alpha-1 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly found on the cell membranes of vascular smooth muscle cells, as well as in the smooth muscle of the prostate, bladder neck, and other tissues.[2][3]

Under normal physiological conditions, the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to alpha-1 adrenergic receptors initiates a signaling cascade that leads to smooth muscle contraction. This compound, by competitively binding to these same receptors, prevents the binding of these natural agonists, thereby inhibiting the downstream signaling events that cause contraction.[4]

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation

The activation of alpha-1 adrenergic receptors on smooth muscle cells triggers a well-defined signaling pathway mediated by the Gq alpha subunit of the heterotrimeric G-protein. The key steps are as follows:

-

Agonist Binding and G-Protein Activation: Norepinephrine or another agonist binds to the alpha-1 adrenergic receptor, causing a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gq alpha subunit.

-

Phospholipase C Activation: The activated, GTP-bound Gq alpha subunit dissociates from the beta-gamma subunits and activates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), a specialized intracellular calcium store. This binding opens calcium channels, leading to a rapid influx of calcium ions (Ca2+) from the SR into the cytoplasm.

-

Initiation of Contraction: The increased intracellular calcium concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.

-

DAG-Mediated Effects: DAG remains in the cell membrane and activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state.

This compound's Point of Intervention

This compound, as a competitive antagonist, directly interferes with the initial step of this cascade. By occupying the binding site on the alpha-1 adrenergic receptor, it prevents norepinephrine from binding and initiating the entire downstream signaling process. This blockade effectively uncouples the sympathetic nervous system's signal from the smooth muscle's contractile machinery, leading to relaxation.

Quantitative Data on this compound's Action

The following table summarizes key quantitative data from a study on isolated human penile corpus cavernosum smooth muscle cells, demonstrating the potency of this compound in inhibiting alpha-1 adrenergic receptor-mediated effects.

| Parameter | Value | Tissue/Cell Type | Agonist | Reference |

| IC50 of this compound | 0.5 ± 0.2 µM | Isolated human corpus cavernosum smooth muscle cells | Noradrenaline | |

| IC50 of Prazosin (for comparison) | 0.9 ± 0.2 µM | Isolated human corpus cavernosum smooth muscle cells | Noradrenaline | |

| IC50 for inhibition of [3H]-dihydroergocryptine binding | 0.01 µM | Isolated human corpus cavernosum smooth muscle cells | N/A |

-

IC50 (Inhibitory Concentration 50): The concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 value indicates a higher potency.

-

The competitive binding assay data (inhibition of [3H]-dihydroergocryptine binding) provides a direct measure of the affinity of this compound for the adrenergic receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on smooth muscle.

Isolated Organ Bath for Smooth Muscle Contraction Assay

This protocol is a standard method for studying the contractile and relaxant properties of smooth muscle in vitro.

Objective: To determine the inhibitory effect of this compound on noradrenaline-induced contraction of smooth muscle strips.

Materials:

-

Smooth muscle tissue (e.g., corpus cavernosum, aorta, vas deferens)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Norepinephrine hydrochloride

-

This compound hydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize the experimental animal according to approved ethical guidelines.

-

Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.

-

Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

-

-

Mounting:

-

Suspend the muscle strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

-

Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

-

Wash the tissues thoroughly to return to baseline tension.

-

-

Cumulative Concentration-Response Curve for Noradrenaline:

-

Add increasing concentrations of noradrenaline to the organ bath in a cumulative manner (e.g., from 10^-9 M to 10^-4 M).

-

Record the contractile response at each concentration until a stable plateau is reached.

-

-

Inhibition by this compound:

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

-

Repeat the cumulative concentration-response curve for noradrenaline in the presence of this compound.

-

This can be repeated with different concentrations of this compound to determine the IC50.

-

-

Data Analysis:

-

Measure the peak contractile force at each agonist concentration.

-

Express the responses as a percentage of the maximal contraction induced by noradrenaline in the absence of the antagonist.

-

Plot the concentration-response curves and calculate the EC50 of noradrenaline in the absence and presence of this compound.

-

Calculate the IC50 of this compound by plotting the percentage of inhibition against the concentration of this compound.

-

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to alpha-1 adrenergic receptors.

Objective: To determine the Ki (inhibition constant) of this compound for the alpha-1 adrenergic receptor.

Materials:

-

Cell membranes expressing alpha-1 adrenergic receptors (from cultured cells or tissue homogenates)

-

Radiolabeled ligand specific for alpha-1 adrenergic receptors (e.g., [3H]-prazosin or [3H]-dihydroergocryptine)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Non-specific binding agent (e.g., a high concentration of an unlabeled alpha-1 antagonist like phentolamine)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

Prepare a series of tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add a known amount of membrane preparation and the radiolabeled ligand to the binding buffer.

-

Non-specific Binding: Add the membrane preparation, radiolabeled ligand, and a high concentration of the non-specific binding agent.

-

Competitive Binding: Add the membrane preparation, radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

-

Incubation:

-

Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's antagonistic action on smooth muscle.

Experimental Workflow: Isolated Organ Bath Assay

Caption: Workflow for an isolated organ bath experiment to assess this compound's effect.

Logical Relationship: Competitive Antagonism

Caption: The competitive relationship between this compound and norepinephrine.

Conclusion

The primary mechanism of action of this compound on smooth muscle is its function as a selective and competitive antagonist of alpha-1 adrenergic receptors. By blocking the binding of endogenous catecholamines, this compound effectively inhibits the Gq-protein coupled signaling cascade that leads to increases in intracellular calcium and subsequent muscle contraction. This results in smooth muscle relaxation, most notably vasodilation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the pharmacological properties of this compound and similar compounds.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the α-Adrenergic Receptor Antagonism of Moxisylyte

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte, also known as thymoxamine, is a selective α-adrenergic receptor antagonist used in the management of peripheral vascular disorders and erectile dysfunction. Its therapeutic effects are primarily mediated through the competitive blockade of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and increased blood flow. This compound is a prodrug, rapidly converted in the plasma to its active metabolite, deacetylthis compound (DAM). This guide provides a comprehensive technical overview of this compound's mechanism of action, its selectivity for α-adrenoceptor subtypes, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data from binding and functional assays are presented, along with detailed signaling pathways and experimental workflows, to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a vasodilator that functions as a specific and competitive α-adrenergic blocking agent.[1][2] It was initially introduced for cerebrovascular disorders and has since found applications in treating conditions characterized by vasospasm, such as Raynaud's phenomenon, and in the urological field for erectile dysfunction.[3][4] The primary mechanism of action involves the antagonism of norepinephrine at postsynaptic α1-adrenoceptors, which prevents vasoconstriction and promotes the relaxation of smooth muscle.[3] Unlike non-selective antagonists, this compound's action is preferential for α1-receptors, which minimizes certain side effects associated with the blockade of other adrenoceptors.

Mechanism of α-Adrenergic Antagonism

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines norepinephrine and epinephrine. They are broadly classified into α and β subtypes. The α-adrenergic receptors are further divided into α1 and α2 subtypes.

-

α1-Adrenergic Receptors: These receptors are primarily located on the postsynaptic membrane of vascular smooth muscle cells. When activated by agonists like norepinephrine, they couple to Gq proteins, initiating a signaling cascade that results in vasoconstriction.

-

α2-Adrenergic Receptors: These are often located on presynaptic nerve terminals and inhibit the further release of norepinephrine. Some α2-receptors are also found postsynaptically on vascular smooth muscle. They typically couple to Gi proteins, which inhibit adenylyl cyclase.

This compound and its active metabolite, deacetylthis compound, exert their effects by competitively binding to α1-adrenoceptors, thereby blocking the binding of endogenous catecholamines. This blockade prevents the Gq-mediated signaling pathway, leading to smooth muscle relaxation, vasodilation, and increased tissue perfusion. Studies indicate that this compound and its metabolites are preferential antagonists of α1-adrenoceptors over α2-adrenoceptors.

Quantitative Pharmacological Data

The affinity and functional potency of this compound have been characterized in various preclinical models. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Functional Inhibition of this compound

| Compound | Preparation | Assay Type | Parameter | Value | Reference |

| This compound | Smooth muscle cells (human corpus cavernosum) | Radioligand Binding ([³H]-DHE) | IC₅₀ | 0.01 µM | |

| This compound | Smooth muscle cells (human corpus cavernosum) | Functional Inhibition (vs. Noradrenaline) | IC₅₀ | 0.5 ± 0.2 µM | |

| Prazosin (comparator) | Smooth muscle cells (human corpus cavernosum) | Radioligand Binding ([³H]-DHE) | IC₅₀ | 0.01 µM | |

| Prazosin (comparator) | Smooth muscle cells (human corpus cavernosum) | Functional Inhibition (vs. Noradrenaline) | IC₅₀ | 0.9 ± 0.2 µM |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. [³H]-DHE (Tritiated-dihydroergocryptine) is a non-selective α-adrenergic radioligand.

Table 2: In Vivo α-Adrenoceptor Selectivity of this compound and its Metabolites

| Compound | Model | α1-Agonist | α2-Agonist | Result | Reference |

| This compound | Pithed Rat | (-)-Phenylephrine | B-HT 933 | Dose-dependently reduced pressor response to phenylephrine. Much more effective against phenylephrine than B-HT 933. | |

| Deacetylthis compound | Pithed Rat | (-)-Phenylephrine | B-HT 933 | Dose-dependently reduced pressor response to phenylephrine. Much more effective against phenylephrine than B-HT 933. | |

| Demethyldeacetylthis compound | Pithed Rat | (-)-Phenylephrine | B-HT 933 | Dose-dependently reduced pressor response to phenylephrine. Much more effective against phenylephrine than B-HT 933. |

This study demonstrates the preferential α1-adrenoceptor antagonism of this compound and its metabolites in vivo.

Signaling Pathways

The antagonistic action of this compound is best understood by visualizing the signaling pathways it blocks.

Alpha-1 Adrenergic Receptor Signaling (Gq-Coupled)

Activation of α1-receptors by an agonist like norepinephrine initiates a Gq-protein-mediated cascade leading to smooth muscle contraction. This compound blocks the initial binding of the agonist to the receptor.

Alpha-2 Adrenergic Receptor Signaling (Gi-Coupled)

Presynaptic α2-receptors regulate neurotransmitter release via a Gi-protein-coupled pathway that inhibits adenylyl cyclase. This compound has a much lower affinity for this receptor subtype.

Key Experimental Protocols

The characterization of this compound's α-adrenergic antagonism relies on established pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC₅₀) of a compound for a specific receptor. It involves competing for binding to the receptor between a radioactively labeled ligand and the unlabeled test compound (this compound).

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target α-adrenoceptors are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Isolated Tissue (Organ Bath) Assay

This functional assay measures the effect of an antagonist on the contraction or relaxation of an isolated tissue, such as a blood vessel or corpus cavernosum strip. It is used to determine the functional potency (pA₂) of an antagonist.

Methodology:

-

Tissue Dissection: A tissue containing smooth muscle (e.g., rat aorta, human corpus cavernosum) is carefully dissected and cut into rings or strips.

-

Mounting: The tissue is mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O₂ / 5% CO₂). One end is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Contraction: The tissue is pre-contracted with a specific α-adrenergic agonist (e.g., norepinephrine or phenylephrine).

-

Antagonist Application: A cumulative concentration-response curve is generated for the agonist. The process is then repeated in the presence of fixed concentrations of the antagonist (this compound). The antagonist will cause a rightward shift in the agonist's concentration-response curve.

-

Data Analysis: The magnitude of the rightward shift is used to calculate the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's dose-response curve.

Conclusion

This compound is a potent and selective antagonist of α1-adrenergic receptors. Its pharmacological action is well-characterized, demonstrating competitive antagonism at the receptor level, which translates to functional vasodilation in preclinical and clinical settings. The preferential blockade of α1- over α2-adrenoceptors contributes to its therapeutic efficacy in improving blood flow in peripheral vascular disorders and erectile dysfunction. The experimental protocols detailed herein, including radioligand binding and isolated tissue assays, represent the standard methodologies for quantifying the affinity and functional activity of α-adrenergic antagonists like this compound, providing a robust framework for further research and drug development in this class.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C16H25NO3 | CID 4260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Moxisylyte in Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of moxisylyte. This compound, a competitive alpha-1 adrenergic receptor antagonist, undergoes rapid and extensive metabolism, functioning as a prodrug. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, compiling quantitative data from various in vivo studies in humans. Detailed methodologies for the quantification of this compound and its metabolites are provided, along with a visual representation of its metabolic pathways and mechanism of action.

Introduction

This compound (thymoxamine) is a vasodilator that acts by selectively blocking post-synaptic alpha-1 adrenergic receptors.[1] This action leads to the relaxation of smooth muscles, particularly in blood vessels, and has led to its investigation and use in conditions such as peripheral vascular disorders and erectile dysfunction.[1][2] Understanding the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its therapeutic use and for the development of new drug formulations.

This compound is characterized by its rapid transformation into active metabolites, with its pharmacokinetic profile being significantly influenced by the route of administration.[1] This guide will delve into the specifics of its metabolic fate and the resulting pharmacokinetic parameters.

Pharmacokinetics

This compound is rapidly absorbed and metabolized, with unchanged this compound often being undetectable in plasma after oral administration.[3] Its pharmacokinetic properties are therefore primarily described by the profiles of its major metabolites.

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. However, it undergoes a significant first-pass metabolism. In preclinical studies, the oral bioavailability of this compound was estimated to be approximately 10%.

Distribution

Metabolism

This compound is extensively metabolized, primarily in the plasma and liver. The metabolic cascade involves hydrolysis, N-demethylation, and subsequent conjugation reactions.

Excretion

The primary route of excretion for this compound metabolites is via the kidneys into the urine. Following intravenous administration, approximately 75% of the administered dose is recovered in the urine as metabolites. After oral administration, this value is around 68-69%.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound's major metabolites in healthy human volunteers following different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration

| Metabolite | T1/2 (h) | % of Dose in Urine | Reference |

| Conjugated Desacetylthis compound (DAM) | 2.3 | 50 | |

| Conjugated Monodesmethylated DAM (MDAM) | 3.5 | 10 |

Table 2: Pharmacokinetic Parameters of this compound Metabolites After Intravenous Administration

| Metabolite | T1/2 (h) | Cmax (ng/mL) | Reference |

| Unconjugated Desacetylthis compound (DAM) | 0.86 | 43.6 ± 19.6 | |

| Conjugated Desacetylthis compound (DAM) | 1.7 | - | |

| Conjugated Monodesmethylated DAM (MDAM) | 3.0 | - |

Table 3: Pharmacokinetic Parameters of this compound Metabolites After Intracavernous Injection

| Metabolite | T1/2 (h) | Reference |

| Unconjugated Desacetylthis compound (DAM) | 1.19 | |

| DAM Glucuronide | 1.51 | |

| DAM Sulfate | 1.51 | |

| Monodesmethylated DAM (MDAM) Sulfate | 2.17 |

Metabolism of this compound

The metabolism of this compound is a multi-step process that begins with rapid hydrolysis and is followed by demethylation and conjugation.

Metabolic Pathways

This compound is initially hydrolyzed by pseudocholinesterases in the plasma and tissues to its primary active metabolite, desacetylthis compound (DAM). DAM is then N-demethylated by cytochrome P450 enzymes in the liver to form another active metabolite, monodesmethylated desacetylthis compound (MDAM). While the specific CYP isozymes have not been definitively identified in the available literature, CYP3A4 and CYP2D6 are commonly involved in N-demethylation reactions of many drugs. Both DAM and MDAM subsequently undergo phase II conjugation reactions, forming glucuronide and sulfate conjugates, which are then excreted in the urine.

Metabolic Pathway of this compound.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

This compound exerts its therapeutic effects by competitively antagonizing the alpha-1 adrenergic receptor. In vascular smooth muscle, the binding of agonists like norepinephrine to the alpha-1 adrenergic receptor activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and vasoconstriction. By blocking this receptor, this compound prevents this cascade, leading to smooth muscle relaxation and vasodilation.

Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The quantification of this compound's metabolites in biological fluids is primarily achieved through High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Sample Preparation

A general procedure for preparing plasma and urine samples for HPLC analysis is as follows:

-

Enzymatic Hydrolysis (for total metabolite concentration):

-

To a sample of urine or plasma, add a solution of β-glucuronidase and arylsulfatase (e.g., from Helix pomatia).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 4 to 18 hours) to ensure complete hydrolysis of the glucuronide and sulfate conjugates. The optimal conditions may vary depending on the specific enzyme preparation and should be validated.

-

-

Protein Precipitation (for plasma samples):

-

Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

-

Liquid-Liquid or Solid-Phase Extraction:

-

The supernatant from the protein precipitation step or the hydrolyzed urine sample is then subjected to extraction to isolate the metabolites. This can be achieved using liquid-liquid extraction with an appropriate organic solvent or solid-phase extraction (SPE) with a suitable cartridge.

-

-

Reconstitution:

-

The extracted sample is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for HPLC analysis.

-

HPLC with Fluorescence Detection

A validated reverse-phase HPLC method with fluorescence detection is used for the separation and quantification of desacetylthis compound (DAM) and monodesmethylated desacetylthis compound (MDAM).

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Fluorescence Detection: The metabolites are detected by a fluorescence detector set at appropriate excitation and emission wavelengths. The optimal wavelengths need to be determined for DAM and MDAM.

In Vitro Metabolism Studies

To identify the specific cytochrome P450 isozymes involved in the N-demethylation of desacetylthis compound, in vitro studies using human liver microsomes can be performed.

-

Incubation: Desacetylthis compound is incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Inhibition Studies: The incubation is repeated in the presence of specific chemical inhibitors for different CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or using recombinant human CYP enzymes to identify the contribution of each isozyme to the formation of monodesmethylated desacetylthis compound.

-

Analysis: The formation of the metabolite is quantified using a validated analytical method, such as HPLC-MS/MS.

Experimental Workflow for this compound Metabolite Analysis.

Conclusion

This compound is a prodrug that undergoes rapid and extensive metabolism to its active metabolites, desacetylthis compound and monodesmethylated desacetylthis compound. The pharmacokinetic profile is characterized by rapid absorption, significant first-pass metabolism, and renal excretion of conjugated metabolites. The primary mechanism of action is the competitive antagonism of alpha-1 adrenergic receptors, leading to smooth muscle relaxation. The quantification of its metabolites in biological fluids is reliably achieved through HPLC with fluorescence detection following appropriate sample preparation, including enzymatic hydrolysis. Further research to definitively identify the specific CYP450 isozymes involved in its metabolism would provide a more complete understanding of its drug-drug interaction potential. This guide provides a foundational understanding for researchers and professionals involved in the development and clinical application of this compound.

References

- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple-dose pharmacokinetics of this compound after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Moxisylyte Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Moxisylyte hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction and Discovery

This compound hydrochloride, also known as thymoxamine hydrochloride, is a selective α1-adrenergic receptor antagonist. Its development dates back to the late 1980s, attributed to the research efforts of the Japanese company Fujirebio and the American company Iolab. While specific details of the initial discovery and the lead scientists involved are not extensively documented in readily available literature, the foundational chemistry for related compounds was established earlier. A key publication by V. Petrow and O. Stephenson in the Journal of Pharmacy and Pharmacology in 1953, titled "Aryloxypropane derivatives," laid some of the groundwork for the chemical class to which this compound belongs. The drug was initially investigated for cerebrovascular disorders and later found applications in urology for erectile dysfunction and in the management of peripheral vascular disorders like Raynaud's phenomenon.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process originating from thymol. A commonly cited method involves a four-step synthesis with an overall yield of approximately 27%. While the complete, detailed industrial synthesis protocol is proprietary, the key chemical transformations are outlined below.

Experimental Protocol: Synthesis of this compound Hydrochloride from Thymol (Conceptual)

This protocol is a conceptual representation based on available chemical literature and may not reflect the exact industrial process.

Step 1: Nitration of Thymol

-

Objective: To introduce a nitro group onto the thymol aromatic ring.

-

Procedure: Thymol is reacted with a nitrating agent, such as nitric acid in the presence of a catalyst, under controlled temperature conditions to yield a nitrated thymol derivative.

Step 2: Reduction of the Nitro Group

-

Objective: To reduce the nitro group to an amino group.

-

Procedure: The nitrated thymol is subjected to a reduction reaction, commonly using a reducing agent like tin(II) chloride in the presence of hydrochloric acid, to produce an aminothymol derivative.

Step 3: Etherification of the Hydroxyl Group

-

Objective: To introduce the dimethylaminoethoxy side chain.

-

Procedure: The aminothymol derivative is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the ether linkage.

Step 4: Acetylation and Hydrochloride Salt Formation

-

Objective: To acetylate the remaining phenolic hydroxyl group and form the hydrochloride salt.

-

Procedure: The product from the previous step is acetylated using an acetylating agent like acetic anhydride. The resulting free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound hydrochloride. The final product is then purified by recrystallization.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its therapeutic effects by acting as a competitive antagonist at α1-adrenergic receptors. These receptors are predominantly located on the smooth muscle cells of blood vessels.

Signaling Pathway of α1-Adrenergic Receptor Blockade

Under normal physiological conditions, the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the contraction of vascular smooth muscle, causing vasoconstriction.

This compound hydrochloride competitively blocks the binding of norepinephrine to the α1-adrenergic receptor, thereby inhibiting this entire downstream signaling pathway. The consequence is a reduction in intracellular calcium levels, leading to the relaxation of vascular smooth muscle (vasodilation) and increased blood flow.

Caption: Signaling pathway of α1-adrenergic receptor agonism and antagonism.

Quantitative Data from Clinical Trials

This compound hydrochloride has been evaluated in clinical trials for its efficacy in treating erectile dysfunction and Raynaud's phenomenon. The following tables summarize key quantitative data from some of these studies.

Erectile Dysfunction (Intracavernous Injection)

| Study Parameter | Trial 1 | Trial 2 |

| Number of Patients | 73 | 30 |

| Dosage | 10, 20, 30 mg | 10, 20, 30 mg |

| Efficacy Endpoint | Erection adequate for intercourse | Penile rigidity |

| Results | 85% of patients achieved an erection adequate for intercourse with this compound, compared to 25% with placebo.[1] | Dose-dependent increase in responses allowing sexual intercourse. Complete rigidity was the most frequent response in patients with neurological erectile dysfunction.[2] |

| Adverse Events | Mild pain at injection site (5%), transient hypotension (one case), prolonged erection (one case).[1] | Prolonged erections (one patient at 20 mg), headaches (one patient at 30 mg). No cases of priapism.[2] |

Raynaud's Phenomenon (Oral Administration)

| Study Parameter | Trial 1 |

| Number of Patients | 24 |

| Dosage | 40 mg, 80 mg |

| Efficacy Endpoint | Digital skin temperature response after cold stimulus |

| Results | Both 40 mg and 80 mg doses "normalized" rewarming responses in a statistically significant number of patients (P < 0.01). Absolute digital temperatures and maximum rewarming rates were increased, and the latent period was reduced (P < 0.001). The 80 mg dose showed more pronounced effects.[3] |

| Adverse Events | Increased incidence of adverse effects compared to placebo, though specific quantitative data is limited in the available abstract. |

Experimental Workflows

General Workflow for Synthesis and Purification

Caption: Conceptual workflow for the synthesis of this compound hydrochloride.

General Workflow for Clinical Trial Assessment (Erectile Dysfunction)

Caption: General workflow for a clinical trial of intracavernous this compound.

Conclusion

This compound hydrochloride remains a relevant molecule in the study of α1-adrenergic antagonism and its therapeutic applications. This guide has provided a detailed overview of its discovery, a conceptual framework for its synthesis, a clear depiction of its mechanism of action, and a summary of key clinical data. Further research into the specific details of its original development and industrial synthesis could provide even greater insights for medicinal chemists and drug development professionals.

References

- 1. [Effectiveness of and tolerance to intracavernous injection of this compound in patients with erectile dysfunction: effect/dose relationship versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficiency and side effects of intracavernous injections of this compound in impotent patients: a dose-finding study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of thymoxamine in primary Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxisylyte: A Technical Guide to Prodrug Activation and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1] It functions as a prodrug, undergoing rapid biotransformation to produce pharmacologically active metabolites that are responsible for its therapeutic effects.[1] This technical guide provides an in-depth overview of the activation of this compound, the pharmacological properties of its active metabolites, and the experimental methodologies used for their characterization.

Prodrug Activation and Metabolic Pathway

This compound is rapidly metabolized in the body, with unchanged this compound not being found in plasma after oral administration.[2] The activation process involves a two-step metabolic cascade primarily mediated by pseudocholinesterase and cytochrome P450 (CYP) enzymes.

The initial and primary activation step is the rapid hydrolysis of this compound by pseudocholinesterase in the plasma and tissues. This reaction removes the acetyl group from the parent compound, yielding the major and active metabolite, desacetylthis compound, also referred to as desacetyl-thymoxamine (DAM).

Following its formation, desacetylthis compound can undergo further metabolism through N-demethylation, a reaction catalyzed by the cytochrome P450 monooxygenase system. This process results in the formation of another active metabolite, N-monodemethyl-desacetyl-thymoxamine (MDAM), also known as desacetyl-desmethyl-thymoxamine (DMAT). Both desacetylthis compound and N-monodemethyl-desacetyl-thymoxamine are pharmacologically active. These active metabolites can then be conjugated with sulfate or glucuronic acid to facilitate their excretion.[1]

Active Metabolites and Pharmacological Activity

Both desacetylthis compound (DAM) and N-monodemethyl-desacetyl-thymoxamine (MDAM) are active metabolites that exhibit preferential antagonism at alpha-1 adrenoceptors.[3] Their pharmacological activity has been demonstrated in vivo using the pithed rat model, where they effectively antagonize the pressor responses induced by the alpha-1 adrenoceptor agonist, phenylephrine. This compound and its metabolites were shown to be much more effective against the alpha-1 agonist (-)phenylephrine than the alpha-2 agonist B-HT 933, indicating their selectivity.

The mechanism of action involves the blockade of postsynaptic alpha-1 adrenoceptors, which prevents the binding of norepinephrine and epinephrine. This inhibition of adrenergic signaling leads to the relaxation of smooth muscle, particularly in blood vessels, resulting in vasodilation.

Quantitative Data

The pharmacokinetic parameters of this compound's metabolites vary depending on the route of administration. The following tables summarize the key quantitative data available from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration

| Metabolite | Half-life (t½) | Urinary Excretion (% of dose) |

| Conjugated Desacetylthis compound (DAM) | 2.3 hours | 50% |

| Conjugated N-monodemethyl-desacetyl-thymoxamine (MDAM) | 3.5 hours | 10% |

Table 2: Pharmacokinetic Parameters of this compound Metabolites After Intravenous (IV) Administration

| Metabolite | Half-life (t½) | Total Urinary Excretion (% of dose) | Maximum Plasma Concentration (Cmax) |

| Unconjugated Desacetylthis compound (DAM) | 0.86 hours | 75% (total metabolites) | 43.6 ± 19.6 ng/mL |

| Conjugated Desacetylthis compound (DAM) | 1.7 hours | ||

| Conjugated N-monodemethyl-desacetyl-thymoxamine (MDAM) | 3 hours |

Table 3: Pharmacokinetic Parameters of this compound Metabolites After Intracavernous (IC) Administration

| Metabolite | Half-life (t½) |

| Unconjugated Desacetylthis compound (DAM) | 1.19 hours |

| DAM Glucuronide | 1.51 hours |

| DAM Sulfate | 1.51 hours |

| N-monodemethyl-desacetyl-thymoxamine (MDAM) Sulfate | 2.17 hours |

Experimental Protocols

Determination of this compound Metabolites in Biological Fluids

A common method for the quantification of this compound metabolites in plasma and urine is High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. While specific, detailed protocols are often proprietary or vary between laboratories, a general workflow can be described.

Sample Preparation: Urine samples are often acidified before extraction. Both plasma and urine samples typically undergo an extraction procedure to isolate the metabolites from the biological matrix. This can involve liquid-liquid extraction with an organic solvent mixture (e.g., butylchloride/isopropanol) or solid-phase extraction. An internal standard is added before extraction to ensure accuracy and reproducibility.

Chromatographic Separation: The extracted and reconstituted samples are injected into an HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18). The mobile phase composition and gradient are optimized to achieve separation of the different metabolites.

Detection and Quantification: The separated metabolites are detected using a fluorescence or UV detector. Quantification is performed by comparing the peak areas of the metabolites in the samples to those of known concentrations of analytical standards.

In Vivo Assessment of Alpha-1 Adrenoceptor Blockade

The pithed rat model is a classical in vivo preparation used to study the effects of drugs on the cardiovascular system in the absence of central nervous system reflexes. This model is particularly useful for characterizing the alpha-1 adrenoceptor antagonist activity of this compound and its metabolites.

Experimental Procedure: The selectivity of this compound and its metabolites for alpha-1 versus alpha-2 adrenoceptors is investigated in the pithed rat. Alpha-1 adrenoceptor blockade is measured by the inhibition of the pressor response to the selective alpha-1 agonist, (-)phenylephrine. The drugs are administered intravenously at varying doses, and the dose-dependent reduction in the pressor response to the agonist is recorded.

Conclusion

This compound is a prodrug that is rapidly and extensively metabolized to its active forms, desacetylthis compound (DAM) and N-monodemethyl-desacetyl-thymoxamine (MDAM). These metabolites are responsible for the drug's therapeutic effects through the selective blockade of alpha-1 adrenergic receptors. The pharmacokinetic profile of these metabolites is dependent on the route of administration, which has important implications for the clinical use of this compound. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and its active metabolites in drug development and research settings.

References

- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple-dose pharmacokinetics of this compound after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha 1- and alpha 2-adrenoceptor selectivity of this compound (thymoxamine) and its metabolites in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Moxisylyte's Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Moxisylyte's receptor binding profile. This compound, also known as thymoxamine, is recognized as a competitive alpha-1 adrenergic antagonist. This guide summarizes its binding affinities, details relevant experimental protocols for its characterization, and illustrates the associated signaling pathways.

Receptor Binding Profile of this compound and its Metabolites

This compound functions as a prodrug, with its primary pharmacological activity attributed to both the parent compound and its active metabolites, deacetylthis compound and demethyldeacetylthis compound. In vitro and in vivo studies have consistently demonstrated that this compound and its metabolites are preferential antagonists of alpha-1 adrenoceptors over alpha-2 adrenoceptors.[1] This selective antagonism of alpha-1 receptors, which are coupled to the Gq signaling pathway, underlies its vasodilatory effects.[2][3] this compound's action is competitive against norepinephrine and it does not exhibit blocking activity at beta-receptors, nor does it have anti-angiotensin or anti-serotonin properties.[2]

Quantitative Binding Data

The following table summarizes the available quantitative data for this compound's interaction with adrenergic receptors. It is important to note that while the preference for alpha-1 adrenoceptors is established, specific binding affinities (Kᵢ or IC₅₀ values) for this compound and its metabolites at the individual alpha-1 (α₁ₐ, α₁ₑ, α₁ₒ) and alpha-2 adrenergic receptor subtypes are not extensively reported in publicly available literature. This represents a data gap in the comprehensive understanding of its subtype selectivity.

| Compound | Receptor Target | Assay Type | Radioligand | Tissue/Cell Line | IC₅₀ |

| This compound | Alpha-Adrenergic | Competitive Binding | [³H]-Dihydroergocryptine | Smooth Muscle Cells (Human Corpus Cavernosum) | 0.01 µM |

| This compound | Alpha-1 Adrenergic | Functional (Contraction Inhibition) | - | Smooth Muscle Cells (Human Corpus Cavernosum) | 0.5 ± 0.2 µM |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The characterization of this compound's receptor binding profile relies on established in vitro pharmacological assays. A representative protocol for a competitive radioligand binding assay to determine the affinity for alpha-1 adrenergic receptors is detailed below.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol outlines a method to determine the binding affinity of this compound and its metabolites for alpha-1 adrenergic receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells stably expressing the human α₁ₐ, α₁ₑ, or α₁ₒ adrenergic receptor) or in tissue membrane preparations known to endogenously express the receptor.

Objective: To determine the inhibition constant (Kᵢ) of test compounds (this compound, deacetylthis compound, demethyldeacetylthis compound) for the alpha-1 adrenergic receptor.

Materials:

-

Cell Culture: HEK293 or CHO cells stably transfected with the human alpha-1 adrenergic receptor subtype of interest.

-

Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4), protease inhibitor cocktail.

-

Radioligand: [³H]-Prazosin (a selective alpha-1 antagonist).

-

Non-specific Binding Control: Phentolamine or another suitable high-concentration unlabeled alpha-1 antagonist.

-

Test Compounds: this compound and its metabolites dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store membrane aliquots at -80°C.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-Prazosin (typically at or below its Kₑ value).

-

A range of concentrations of the test compound (this compound or its metabolites) or vehicle for total binding.

-

A high concentration of phentolamine (e.g., 10 µM) to determine non-specific binding.

-

-

Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total binding in the absence of the competitor) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Diagram

References

Preclinical Profile of Moxisylyte: A Technical Guide to its Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Moxisylyte (also known as thymoxamine) is a competitive antagonist of noradrenaline, demonstrating a preferential affinity for post-synaptic alpha-1 adrenoceptors.[1] Its vasodilatory properties stem from this antagonism, which inhibits the contractile effects of endogenous catecholamines on vascular smooth muscle. Understanding the preclinical pharmacodynamics and pharmacokinetics of this compound and its active metabolites is crucial for its development and therapeutic application in conditions requiring increased blood flow.

Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

This compound and its primary active metabolite, deacetylthis compound, exert their vasodilatory effects by blocking alpha-1 adrenergic receptors on vascular smooth muscle cells.[2] This antagonism disrupts the downstream signaling cascade initiated by agonists like norepinephrine, leading to a reduction in vascular tone and subsequent vasodilation.

Signaling Pathway

The binding of an agonist (e.g., norepinephrine) to the alpha-1 adrenergic receptor, a Gq protein-coupled receptor, typically activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and ultimately, smooth muscle contraction and vasoconstriction.

This compound, by blocking the alpha-1 adrenoceptor, inhibits this entire cascade, resulting in decreased intracellular Ca2+ levels and, consequently, vasodilation.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies on this compound and its metabolites.

Table 1: In Vivo Alpha-1 Adrenoceptor Antagonist Activity

| Compound | Animal Model | Agonist | Dose Range (i.v.) | Effect | Reference |

| This compound | Pithed Rat | (-)-Phenylephrine | 2.5 x 10⁻⁶ to 10⁻⁵ mol/kg | Dose-dependent reduction of pressor response | [2] |

| Deacetylthis compound | Pithed Rat | (-)-Phenylephrine | 2.5 x 10⁻⁶ to 10⁻⁵ mol/kg | Dose-dependent reduction of pressor response | [2] |

| Demethyldeacetylthis compound | Pithed Rat | (-)-Phenylephrine | 2.5 x 10⁻⁶ to 10⁻⁵ mol/kg | Dose-dependent reduction of pressor response | [2] |

Table 2: In Vitro Antagonist Activity

| Compound | Tissue | Agonist | Parameter | Value | Reference |

| This compound | Isolated Human Corpus Cavernosum Smooth Muscle Cells | Noradrenaline | IC₅₀ (inhibition of contraction) | 0.5 ± 0.2 µM |

Note: While corpus cavernosum is a highly vascularized tissue, these cells are not from a systemic blood vessel. Data from isolated aorta or mesenteric artery is currently unavailable.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments cited in the study of this compound.

In Vivo Model: Pithed Rat for Blood Pressure Assessment

This model is utilized to study the peripheral cardiovascular effects of a drug in the absence of central nervous system and reflex influences.

Protocol Details:

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Pithing: The central nervous system is destroyed by inserting a steel rod through the orbit and foramen magnum into the vertebral column.

-

Ventilation: The animal is artificially ventilated with room air.

-

Cannulation: The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous drug administration.

-

Stabilization: A stabilization period is allowed after the surgical procedure.

-

Drug Administration:

-

An alpha-1 adrenoceptor agonist (e.g., (-)-phenylephrine) is administered intravenously to elicit a pressor response.

-

This compound or its metabolites are then administered intravenously.

-

The alpha-1 adrenoceptor agonist is re-administered to measure the attenuated pressor response.

-

-

Data Acquisition: Blood pressure is continuously recorded via a pressure transducer connected to the carotid artery cannula.

In Vitro Model: Isolated Tissue Bath (Wire Myography)

This technique is used to assess the direct effect of a compound on vascular smooth muscle contractility in an isolated blood vessel segment.

Protocol Details:

-

Tissue Preparation: A blood vessel (e.g., thoracic aorta, mesenteric artery) is carefully dissected from a euthanized animal (e.g., rat) and cut into rings of 2-3 mm in length.

-

Mounting: The arterial rings are mounted on two fine wires in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One wire is connected to a force transducer, and the other to a micrometer.

-

Equilibration and Viability: The tissues are allowed to equilibrate under a resting tension. Viability is confirmed by inducing a contraction with a high potassium solution.

-

Experiment:

-

The arterial rings are pre-contracted with an alpha-1 adrenoceptor agonist (e.g., phenylephrine).

-

Once a stable contraction is achieved, cumulative concentrations of this compound or its metabolites are added to the organ bath.

-

-

Data Acquisition: The isometric tension of the arterial rings is continuously recorded. The relaxation induced by the test compound is measured as a percentage of the pre-contraction.

Discussion and Future Directions

The available preclinical data consistently demonstrate that this compound and its active metabolite, deacetylthis compound, are preferential alpha-1 adrenoceptor antagonists. The in vivo studies in pithed rats provide clear evidence of their ability to counteract agonist-induced increases in blood pressure, confirming their vasodilatory potential in a systemic context. The in vitro data, although limited to non-vascular smooth muscle, provides a quantitative measure of this compound's antagonist potency at the cellular level.

A notable gap in the current body of literature is the absence of comprehensive in vitro studies characterizing the vasorelaxant effects of this compound and deacetylthis compound in isolated arterial preparations such as the aorta or mesenteric arteries. Future research should focus on generating concentration-response curves in these tissues to determine key pharmacological parameters like EC₅₀ (potency) and Emax (efficacy) for vasodilation. Furthermore, determining the pA₂ value for the antagonism of phenylephrine-induced contractions would provide a more precise measure of their affinity for vascular alpha-1 adrenoceptors.

Such studies would provide invaluable data for a more complete understanding of this compound's vascular pharmacology and would be highly beneficial for the design of further preclinical and clinical investigations.

Conclusion

This compound acts as a vasodilator through the alpha-1 adrenoceptor antagonism of its active metabolite, deacetylthis compound. Preclinical in vivo evidence strongly supports its ability to reduce vasoconstriction. While quantitative in vitro data on its effects on vascular smooth muscle is limited, the existing studies, in conjunction with a clear understanding of its mechanism of action, provide a solid foundation for its further investigation as a therapeutic agent for conditions benefiting from vasodilation. Further targeted in vitro studies on isolated blood vessels are warranted to fully characterize its vascular pharmacological profile.

References

Moxisylyte: A Technical Guide to Therapeutic Indications and Off-Label Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist. Its primary mechanism of action involves the blockade of postsynaptic alpha-1 adrenoceptors, leading to smooth muscle relaxation and vasodilation. This whitepaper provides a comprehensive overview of the approved therapeutic indications and documented off-label uses of this compound, supported by quantitative data from clinical studies. Detailed methodologies for key experimental procedures and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.

Mechanism of Action

This compound is a competitive antagonist of norepinephrine at alpha-1 adrenergic receptors, with preferential action on these postsynaptic receptors.[1] By blocking these receptors, it prevents the downstream signaling cascade that leads to smooth muscle contraction. This results in vasodilation, which is the basis for its therapeutic effects in various conditions.[2][3] this compound itself is a prodrug and is rapidly hydrolyzed in plasma and tissues to its major active metabolite, desacetylthis compound.[4]

Signaling Pathway

The alpha-1 adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[5] Upon blockade by this compound, the binding of endogenous catecholamines like norepinephrine is inhibited, preventing the activation of the Gq protein. The downstream signaling cascade, which involves the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium and activation of protein kinase C (PKC), is therefore suppressed. The ultimate effect is a reduction in the phosphorylation of proteins involved in smooth muscle contraction, leading to vasodilation.

Therapeutic Indications

This compound is indicated for the treatment of several conditions related to its vasodilatory properties.

Raynaud's Syndrome

This compound is used for the short-term treatment of primary Raynaud's syndrome, a condition characterized by vasospasm of the digital arteries in response to cold or emotional stress. By improving blood circulation to the extremities, this compound can reduce the frequency and severity of attacks.

| Study Parameter | This compound | Placebo | p-value | Reference |

| Dosage | 40 mg or 80 mg | Matched placebo | - | |

| Study Design | Randomized, double-blind, three-way cross-over | Matched placebo | - | |

| Patient Population | 24 patients with primary Raynaud's phenomenon | Matched placebo | - | |

| Primary Outcome | "Normalized" rewarming responses | - | <0.01 | |

| Secondary Outcomes | Increased absolute digital temperatures and maximum rewarming rates, reduced latent period | - | <0.001 | |

| Adverse Events | More adverse events observed than placebo | - | - |

Erectile Dysfunction

This compound has been approved for the treatment of erectile dysfunction, particularly in France. It is typically administered via intracavernous injection to induce an erection.

| Study Parameter | This compound | Placebo | Reference |

| Dosage | 10, 20, and 30 mg (intracavernous) | Saline | |

| Study Design | Double-blind, randomized | Saline | |

| Patient Population | 73 patients (12 neurogenic, 61 psychogenic or other) | Saline | |

| Erectile Response | 93% of patients | 45% of patients | |

| Erection Adequate for Intercourse | 85% of patients | 25% of patients | |

| Adverse Events | Mild pain (5%), transient hypotension (1 patient), prolonged erection (1 case) | No response in 55% of cases |

Reversal of Phenylephrine-Induced Mydriasis

This compound is used ophthalmically to reverse mydriasis (pupil dilation) caused by sympathomimetic agents like phenylephrine. This is particularly useful in patients with narrow anterior chamber angles who are at risk of acute closed-angle glaucoma following dilation.

| Study Parameter | This compound (0.1%) | Placebo | p-value | Reference |

| Patient Population | 74 subjects (148 eyes) | Matched placebo | - | |

| Primary Outcome | Greater percentage of eyes returned to baseline pupillary diameter at all intervals | - | ≤0.01 | |

| Time to Baseline (mean) | 2.2 hours | 5.2 hours | <0.0001 | |

| Time to Baseline (light irides) | 1.6 hours | - | - | |

| Time to Baseline (dark irides) | 2.8 hours | - | - | |

| Adverse Events | Mild transient ocular irritation (50% of subjects in a separate study) | - | - |

Symptomatic Management of Sequelae of Cerebral Infarction or Hemorrhage

While historically this compound was introduced for the treatment of cerebrovascular disorders, recent, robust quantitative clinical trial data for this specific indication is limited. Further research is required to substantiate its efficacy in the context of modern stroke management.

Off-Label Uses

Benign Prostatic Hyperplasia (BPH)

This compound has been investigated for the symptomatic treatment of BPH. It aims to improve urinary flow by relaxing the smooth muscle of the prostate and bladder neck.

| Study Parameter | This compound (90 mg/day orally for 4 weeks) | Pre-treatment Baseline | Reference |

| Patient Population | 22 patients with symptomatic BPH | - | |

| Subjective Efficacy | 82% (18/22 cases) | - | |

| Objective Efficacy | 59% (13/22 cases) | - | |